N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-(4-Methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a hexanamide backbone linking a 4-methoxybenzyl group and a 4-oxoquinazolin-3(4H)-yl moiety. Quinazolinone derivatives are known for their diverse pharmacological activities, including enzyme inhibition and anticancer properties .
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O3/c1-28-18-12-10-17(11-13-18)15-23-21(26)9-3-2-6-14-25-16-24-20-8-5-4-7-19(20)22(25)27/h4-5,7-8,10-13,16H,2-3,6,9,14-15H2,1H3,(H,23,26) |
InChI Key |
NEXZYZAFTLAXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation using coupling reagents like EDCI or DCC.
Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ can be used.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Group
Compound 1 () :
- Structure : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Key Differences : Shorter pentanamide chain and dihydrobenzo[d][1,4]dioxin substituent.
- Impact: Reduced chain length may limit solubility compared to hexanamide derivatives.
Compound 3 () :
- Structure : N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Key Differences : Bromopyridinyl group and pentanamide chain.
- Impact : The bromine atom increases molecular weight and may enhance halogen bonding interactions with biological targets. However, shorter chain length could reduce cellular permeability .
Compound 21 () :
- Structure: N-Cyano-N'-[6-[N-[2-[N-(4-Methoxybenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]hexyl]-N″-[3-[3-(piperidinomethyl)phenoxy]propyl]guanidine
- Key Differences : Complex polycyclic structure with multiple aromatic and amine groups.
- Impact : Increased molecular complexity may improve binding affinity but reduce synthetic yield (66% vs. 20–35% for simpler analogs in ) .
Variations in Heterocyclic Moieties
Compound AzCA6 () :
- Structure : N-(4-Hydroxy-3-methoxybenzyl)-6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanamide
- Key Differences: Replaces quinazolinone with an azo group (-N=N-).
Compound in :
- Structure: N-[4-(Dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
- Key Differences: Benzotriazinone instead of quinazolinone.
- Impact: Benzotriazinone’s higher electron-withdrawing capacity may alter binding kinetics in enzyme inhibition compared to quinazolinone .
Chain Length and Functional Group Modifications
Compound 2 () :
- Structure : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Key Differences : Hexanamide chain with dihydrobenzo[d][1,4]dioxin.
- Impact : Matches the target compound’s chain length but differs in aromatic substitution. This highlights the hexanamide’s role in balancing solubility and membrane permeability .
Compound in :
- Structure : N-(3-Isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- Key Differences: Dual quinazolinone moieties and isopropyl substitution.
- Impact : Increased molecular weight (∼500–600 Da) may affect pharmacokinetics, while the isopropyl group enhances lipophilicity .
Comparative Data Table
Research Findings and Implications
- Bioactivity: Quinazolinone derivatives generally exhibit stronger enzyme inhibition (e.g., soluble epoxide hydrolase) compared to azo or benzotriazinone analogs .
- Pharmacokinetics : Hexanamide chains improve solubility over pentanamide analogs, while 4-methoxybenzyl groups enhance metabolic stability compared to bromopyridinyl or dihydrobenzo[d][1,4]dioxin substituents .
Biological Activity
N-(4-Methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to summarize the current understanding of its biological activity, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for various pharmacological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
Research indicates that compounds containing the quinazolinone moiety exhibit significant interactions with various enzymes and proteins involved in cancer progression. The mechanism primarily involves inhibition of specific kinases and enzymes that are crucial for tumor growth and survival.
Anticancer Activity
A study conducted on quinazolinone derivatives, including this compound, revealed promising results in inhibiting cancer cell lines. The molecular docking studies showed that these compounds bind effectively to cancer-related proteins, such as carbonic anhydrase and hydroxysteroid dehydrogenase, indicating their potential as anticancer agents. The binding energies observed were favorable, suggesting strong interactions with the active sites of these proteins .
Table 1: Binding Energies of Quinazolinone Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| RS_1 | 2W1C | -6.33 |
| RS_2 | 4CQ0 | -6.65 |
| RS_7 | 3HB5 | -5.64 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth effectively at low concentrations .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Salmonella typhi | 64 |
Case Studies
A notable case study involved the synthesis and biological evaluation of several quinazolinone derivatives, including this compound. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as a therapeutic agent for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
